molecular formula C12H14N2O2 B8798721 3-(tert-butyl)-5-nitro-1H-indole

3-(tert-butyl)-5-nitro-1H-indole

Cat. No.: B8798721
M. Wt: 218.25 g/mol
InChI Key: PDTVHDXZDIUULT-UHFFFAOYSA-N
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Description

3-(tert-butyl)-5-nitro-1H-indole is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

3-(tert-butyl)-5-nitro-1H-indole and its derivatives have been extensively studied for their biological activities. The indole scaffold is known for its role in various pharmacological applications, including antimicrobial and antitumor activities.

Antimicrobial Activity

Research indicates that many indole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from the indole structure have been tested against various bacterial strains, showing promising results against pathogens like E. coli and S. aureus.

Antitumor Activity

Indole derivatives have also been evaluated for their antitumor effects. A study highlighted the synthesis of novel indole analogs that demonstrated enhanced potency against cancer cell lines compared to standard treatments .

Biological Activity Target Pathogen/Cell Line Activity Reference
AntimicrobialE. coli, S. aureusSignificant inhibition
AntitumorVarious cancer cell linesEnhanced potency

Case Study 1: Antimicrobial Properties

In a study conducted by Kumar et al., various indole derivatives were synthesized and screened for antibacterial activity. The compound 15 showed higher potency against E. coli, indicating the potential of this compound as a scaffold for developing new antibiotics .

Case Study 2: Antitumor Activity

Abo-Ashour et al. investigated oxindole-thiazolidine conjugates for their antitubercular activity, revealing that certain indole derivatives exhibited remarkable efficacy against multidrug-resistant strains of M. tuberculosis. The findings suggest that modifications to the indole structure can enhance biological activity significantly .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-tert-butyl-5-nitro-1H-indole

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)10-7-13-11-5-4-8(14(15)16)6-9(10)11/h4-7,13H,1-3H3

InChI Key

PDTVHDXZDIUULT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-nitro-1H-indole (6 g, 36.8 mmol) and AlCl3 (24 g, 0.18 mol) in CH2Cl2 (100 mL) was added 2-bromo-2-methyl-propane (8.1 g, 36.8 mmol) dropwise at 0° C. After being stirred at 15° C. overnight, the reaction mixture was poured into ice (100 mL). The precipitated salts were removed by filtration and the aqueous layer was extracted with CH2Cl2 (30 mL×3). The combined organic layers were washed with water, brine, dried over Na2SO4 and concentrated under vacuum to obtain the crude product, which was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 20:1) to give 3-tert-butyl-5-nitro-1H-indole (2.5 g, 31%). 1H NMR (CDCl3, 400 MHz) δ 8.49 (d, J=1.6 Hz, 1H), 8.31 (brs, 1H), 8.05 (dd, J=2.0, 8.8 Hz, 1H), 7.33 (d, J=8.8 Hz, 1H), 6.42 (d, J=1.6 Hz, 1H), 1.42 (s, 9H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

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